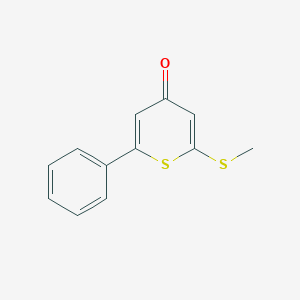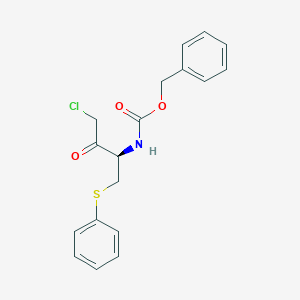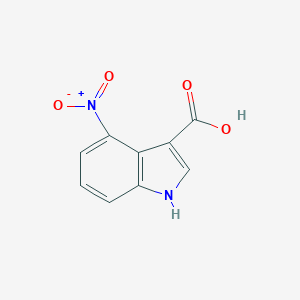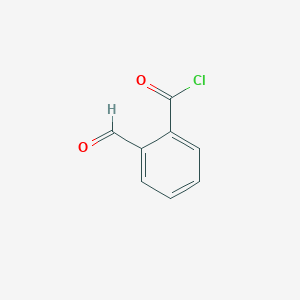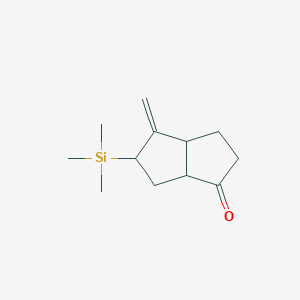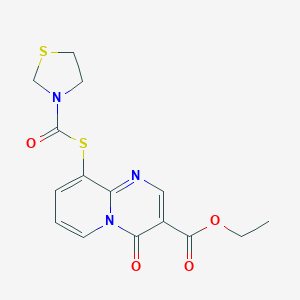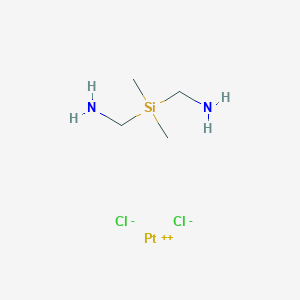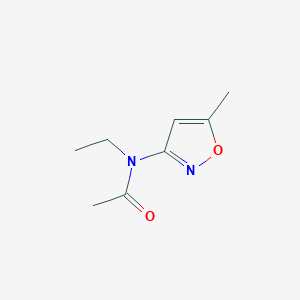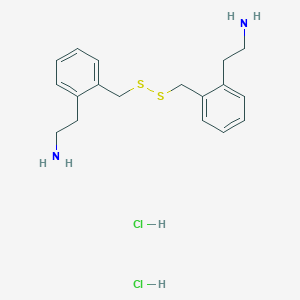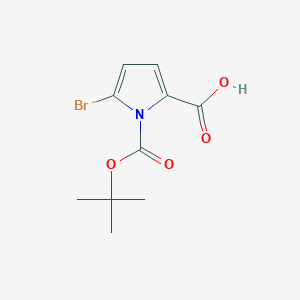
4-amino-1H-indole-6-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 4-amino-1H-indole-6-carboxylate (MAIC) is a small molecule that has been studied extensively for its potential applications in a wide range of scientific research. MAIC is a highly versatile compound that has been used in both biochemical and physiological studies. MAIC has been found to have various beneficial effects and can be used in various laboratory experiments.
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole, y compris le « 4-amino-1H-indole-6-carboxylate de méthyle », ont été trouvés posséder des propriétés antivirales . Par exemple, des dérivés de 6-amino-4-substituéalkyl-1H-indole-2-substituécarboxylate ont été préparés et rapportés comme agents antiviraux .
Propriétés anti-inflammatoires
Les dérivés de l'indole ont été rapportés comme présentant des activités anti-inflammatoires . Cela suggère que le « this compound » pourrait potentiellement être utilisé dans le traitement des affections inflammatoires.
Propriétés anticancéreuses
Les dérivés de l'indole ont été trouvés posséder des propriétés anticancéreuses . Cela suggère que le « this compound » pourrait potentiellement être utilisé dans le traitement du cancer.
Propriétés antioxydantes
Les dérivés de l'indole ont été rapportés comme présentant des activités antioxydantes . Cela suggère que le « this compound » pourrait potentiellement être utilisé comme antioxydant.
Propriétés antimicrobiennes
Les dérivés de l'indole ont été trouvés posséder des propriétés antimicrobiennes . Cela suggère que le « this compound » pourrait potentiellement être utilisé dans le traitement des infections microbiennes.
Inhibiteur de la neurotoxine botulique
Le « this compound » a été utilisé comme réactif pour la préparation d'inhibiteurs de la neurotoxine botulique .
Inhibiteurs d'ITK
Le « this compound » a été utilisé comme réactif pour la préparation d'inhibiteurs de la kinase des cellules T inductible par l'interleukine-2 (ITK) .
Ligands du récepteur cannabinoïde CB2
Le « this compound » a été utilisé comme réactif pour la préparation de ligands du récepteur cannabinoïde CB2 .
Safety and Hazards
While specific safety and hazard information for “methyl 4-amino-1H-indole-6-carboxylate” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Orientations Futures
Mécanisme D'action
Target of Action
Methyl 4-amino-1H-indole-6-carboxylate, also known as Methyl 4-amino-6-indolecarboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 4-amino-1H-indole-6-carboxylate may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been reported to have diverse biological activities , suggesting that they may affect multiple biochemical pathways. For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound could have a broad range of effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
methyl 4-amino-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZJHJRWIVNSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=CNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557891 | |
| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121561-15-7 | |
| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
